molecular formula C7H4F3N5O2 B13087666 3-(2,2,2-Trifluoroethyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid CAS No. 1095825-31-2

3-(2,2,2-Trifluoroethyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid

Cat. No.: B13087666
CAS No.: 1095825-31-2
M. Wt: 247.13 g/mol
InChI Key: IGPUXAIUCRQULK-UHFFFAOYSA-N
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Description

3-(2,2,2-Trifluoroethyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid is a heterocyclic compound that features a triazole ring fused to a pyrimidine ring, with a trifluoroethyl group and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,2,2-Trifluoroethyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2,2,2-trifluoroethylamine with a suitable pyrimidine derivative under acidic or basic conditions to form the triazole ring. The carboxylic acid group can be introduced through subsequent oxidation reactions.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process would be optimized for yield and purity, often involving catalytic reactions and purification steps such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the carboxylic acid group.

    Reduction: Reduction reactions can target the triazole ring or the carboxylic acid group, potentially leading to the formation of alcohols or amines.

    Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of carboxylates or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of derivatives with varied functional groups replacing the trifluoroethyl group.

Scientific Research Applications

Chemistry: The compound serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules.

Biology: In biological research, it is used to study enzyme interactions and as a probe for biochemical pathways.

Medicine: The compound is explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

Industry: In the industrial sector, it is used in the synthesis of agrochemicals and materials science for developing new polymers and coatings.

Mechanism of Action

The mechanism by which 3-(2,2,2-Trifluoroethyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. The triazole and pyrimidine rings can form hydrogen bonds and π-π interactions with target proteins, modulating their activity.

Comparison with Similar Compounds

    3-(2,2,2-Trifluoroethyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidine: Lacks the carboxylic acid group.

    3-(2,2,2-Trifluoroethyl)-3H-[1,2,3]triazolo[4,5-D]pyridine: Pyridine ring instead of pyrimidine.

    3-(2,2,2-Trifluoroethyl)-3H-[1,2,3]triazolo[4,5-D]pyridazine: Pyridazine ring instead of pyrimidine.

Uniqueness: The presence of the carboxylic acid group in 3-(2,2,2-Trifluoroethyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid provides additional sites for hydrogen bonding and ionic interactions, enhancing its binding affinity and specificity for certain biological targets compared to its analogs.

Biological Activity

3-(2,2,2-Trifluoroethyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid (CAS No. 1095825-31-2) is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C₇H₄F₃N₅O₂
  • Molecular Weight : 247.13 g/mol
  • Structure : The compound features a triazolo-pyrimidine core with a trifluoroethyl substituent.

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its potential as an antimalarial agent and its effects on various kinases.

  • Inhibition of Kinases : The compound has shown inhibitory effects on specific kinases involved in the malaria life cycle. For instance, studies have indicated that it can inhibit PfGSK3 and PfPK6 kinases, which are crucial for the survival and proliferation of Plasmodium parasites in the human host .
  • Antiplasmodial Activity : In vitro studies have demonstrated that this compound exhibits significant antiplasmodial activity against various strains of Plasmodium falciparum, with effective concentrations (EC50) reported in the low nanomolar range .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

Study 1: Antiplasmodial Efficacy

A study focused on the structure-activity relationship (SAR) of triazolo-pyrimidine derivatives found that modifications to the core structure significantly impacted their efficacy against malaria parasites. The most potent derivatives exhibited IC50 values below 100 nM against PfGSK3 and PfPK6 .

Study 2: Kinase Inhibition Profile

In a comparative analysis using the KinaseSeeker assay, various analogues were synthesized and tested. The results indicated that certain modifications to the triazolo-pyrimidine scaffold enhanced selectivity and potency against target kinases while minimizing off-target effects on human kinases .

Table 1: Inhibitory Activity of Selected Analogues

Compound IDTarget KinaseIC50 (nM)EC50 (nM)
23dPfGSK3172552
23ePfPK6111400
Compound APfGSK3<100<500
Compound BPfPK6<50<300

Properties

CAS No.

1095825-31-2

Molecular Formula

C7H4F3N5O2

Molecular Weight

247.13 g/mol

IUPAC Name

3-(2,2,2-trifluoroethyl)triazolo[4,5-d]pyrimidine-7-carboxylic acid

InChI

InChI=1S/C7H4F3N5O2/c8-7(9,10)1-15-5-3(13-14-15)4(6(16)17)11-2-12-5/h2H,1H2,(H,16,17)

InChI Key

IGPUXAIUCRQULK-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C2C(=N1)N(N=N2)CC(F)(F)F)C(=O)O

Origin of Product

United States

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